2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(Cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiazole ring, and a cyclopropylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Cyclopropylamino Group Addition: The cyclopropylamino group can be added through nucleophilic substitution reactions, where cyclopropylamine reacts with an appropriate electrophilic intermediate.
Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the thiazole ring or the cyclopropylamino group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced thiazole or cyclopropylamine derivatives.
Substitution: Various substituted indole or thiazole derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The thiazole ring can interact with metal ions and participate in coordination chemistry, which may influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide: Unique due to its specific combination of functional groups.
Indole Derivatives: Compounds like tryptamine and serotonin, which share the indole moiety.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole, which share the thiazole ring.
Cyclopropylamino Compounds: Compounds like cyclopropylamine and its derivatives.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a diverse range of biological targets and participate in various chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C18H20N4OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H20N4OS/c1-11-16(24-18(21-11)22-13-6-7-13)17(23)19-9-8-12-10-20-15-5-3-2-4-14(12)15/h2-5,10,13,20H,6-9H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
KSQXIXWKDKFVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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